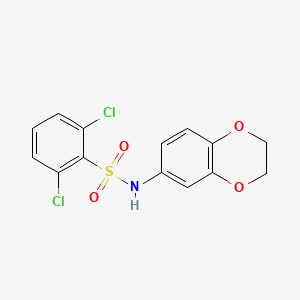

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-10-2-1-3-11(16)14(10)22(18,19)17-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKDRSEUOPYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate . The reaction is carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a catalytic amount of lithium hydride . The resulting product is then purified and characterized using various spectral techniques such as IR, 1H NMR, and EIMS .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide primarily undergoes substitution reactions. The sulfonamide group can be substituted with various alkyl or aryl halides to form N-substituted derivatives .

Common Reagents and Conditions

Reagents: Alkyl or aryl halides, lithium hydride, N,N-dimethylformamide (DMF)

Conditions: Polar aprotic solvent, catalytic amount of lithium hydride, controlled pH using aqueous sodium carbonate

Major Products

The major products formed from these reactions are N-substituted derivatives of this compound. These derivatives have been studied for their antibacterial potential and enzyme inhibitory activity .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its mechanism of action is believed to involve the inhibition of cholinesterase enzymes, which are crucial in the breakdown of acetylcholine—a neurotransmitter implicated in memory and learning processes.

Key Studies:

- A study demonstrated that derivatives of this compound could effectively inhibit cholinesterase activity in vitro, suggesting potential for further development as Alzheimer’s therapeutics.

Materials Science

In materials science, 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is being explored for its applications in nonlinear optical materials. These materials are essential for various optoelectronic applications, including lasers and optical switches.

Research Insights:

- The compound's unique structure allows for enhanced light interaction properties, making it a candidate for the development of advanced optical devices.

Biological Studies

The antibacterial properties of this compound have been investigated, particularly its ability to inhibit biofilm formation by pathogenic bacteria. Biofilms are known to contribute to antibiotic resistance and chronic infections.

Case Studies:

- Research indicated that the compound effectively reduced biofilm biomass in specific bacterial strains, suggesting its potential use as a novel antibacterial agent.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide involves the inhibition of specific enzymes. For example, it inhibits lipoxygenase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to reduced production of inflammatory mediators, making the compound useful in treating inflammatory conditions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Antibacterial Activity

- 4-Methyl analog : Exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli due to hydrophobic interactions from the methyl group .

- 4-Chloro analog : Demonstrated enhanced activity compared to methyl derivatives, attributed to chlorine’s electronegativity improving target binding .

- Fluoro analog : Showed lower potency than chloro derivatives, possibly due to fluorine’s smaller atomic radius reducing steric hindrance .

- Hypothesized 2,6-dichloro analog : The dual chloro groups may synergistically improve membrane penetration and enzyme inhibition, though specific data are lacking.

Enzyme Inhibition

- N-Substituted derivatives (e.g., alkyl/aryl groups at the sulfonamide nitrogen): Varied lipoxygenase inhibition (IC₅₀ = 12–45 µM), with bulky substituents enhancing activity .

- Target compound : The 2,6-dichloro configuration may optimize interactions with enzyme active sites, though this requires experimental validation.

Antihepatotoxic Activity

Structural and Physicochemical Properties

- Crystallography: The 4-fluoro analog crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding between sulfonamide oxygen and amine hydrogen stabilizing the structure .

- Molecular Weight: The dichloro derivative (MW ≈ 387.3 g/mol) is heavier than monosubstituted analogs (e.g., 4-methyl: MW ~317.4 g/mol), which may influence pharmacokinetics.

Biological Activity

2,6-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound is characterized by its unique chemical structure, which includes a benzodioxin moiety that may contribute to its pharmacological properties.

- Molecular Formula : C17H11Cl2NO3S

- Molecular Weight : 380.25 g/mol

- CAS Number : 444906-28-9

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide derivatives, compounds similar to this compound demonstrated notable activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 4a | P. aeruginosa | 6.67 |

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4e | C. albicans | 6.63 |

These findings suggest that modifications to the benzene sulfonamide structure can enhance antimicrobial efficacy, indicating a promising avenue for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vivo studies involving carrageenan-induced paw edema in rats. The results showed that certain derivatives exhibited significant inhibition of edema formation:

| Time (h) | % Inhibition |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results highlight the compound's ability to modulate inflammatory responses effectively .

The biological activity of sulfonamides, including the compound , is often attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism leads to the disruption of nucleic acid synthesis and ultimately bacterial cell death . Additionally, the presence of the benzodioxin moiety may enhance interaction with biological targets due to its structural complexity.

Case Studies and Research Findings

A comprehensive study involving the synthesis and evaluation of N-substituted benzodioxin sulfonamides revealed that these compounds not only possess antimicrobial properties but also exhibit moderate enzyme inhibition characteristics. The research emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity .

Q & A

Basic Research Question

- IR Spectroscopy : Identify characteristic peaks for sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and benzodioxin (C-O-C stretching at ~1250 cm⁻¹) .

- ¹H NMR : Confirm aromatic proton environments (δ 6.5–7.5 ppm for benzodioxin and dichlorobenzene) and sulfonamide NH (δ ~10 ppm, if unsubstituted) .

- Mass Spectrometry (EIMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide backbone .

How can researchers address low yields during N-alkylation of the sulfonamide intermediate?

Advanced Research Question

Low yields in N-alkylation often arise from steric hindrance or incomplete deprotonation. To optimize:

- Catalyst Selection : Use LiH instead of weaker bases (e.g., K₂CO₃) to ensure full deprotonation of the sulfonamide nitrogen .

- Solvent Choice : DMF enhances solubility of polar intermediates and stabilizes transition states .

- Reaction Monitoring : Employ TLC or HPLC to track reaction completion and adjust stirring time (typically 3–6 hours) .

What computational strategies predict the compound’s bioactivity against enzymes like acetylcholinesterase?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide moiety and enzyme active sites (e.g., acetylcholinesterase’s catalytic triad). Focus on hydrogen bonding with residues like Ser203 and π-π stacking with aromatic residues .

- MD Simulations : Perform 50–100 ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational changes .

- QSAR Models : Corporate substituent electronic parameters (e.g., Hammett constants) to predict inhibitory potency across derivatives .

How should researchers resolve discrepancies in enzyme inhibition data across studies?

Advanced Research Question

Contradictions may arise from assay variability or impurities:

- Assay Standardization : Use consistent enzyme sources (e.g., human recombinant vs. bovine-derived) and buffer conditions (pH 7.4 for acetylcholinesterase) .

- Purity Validation : Characterize compounds via HPLC (>95% purity) and confirm absence of residual solvents (e.g., DMF) via ¹H NMR .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of activity differences between batches .

What analytical techniques quantify this compound in complex biological matrices?

Basic Research Question

- Solid-Phase Extraction (SPE) : Use HLB cartridges for pre-concentration from aqueous samples. Optimize elution with methanol:acetonitrile (70:30) .

- LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and monitor transitions for [M-H]⁻ ions (e.g., m/z 415 → 356) .

- Quality Control : Spike internal standards (e.g., deuterated analogs) to correct for matrix effects .

How do structural modifications (e.g., halogen substitution) influence biological activity?

Advanced Research Question

- Electron-Withdrawing Groups : Chlorine at the 2,6-positions enhances sulfonamide acidity, improving hydrogen bonding with enzyme targets .

- Benzodioxin Rigidity : The fused oxygen ring restricts conformational flexibility, potentially increasing selectivity for hydrophobic enzyme pockets .

- SAR Studies : Compare IC₅₀ values of derivatives with varying substituents to identify critical pharmacophores .

What challenges arise in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

- Solubility Issues : The compound’s hydrophobicity may require mixed solvents (e.g., DMSO:ethanol) for slow evaporation .

- Polymorphism : Screen multiple crystallization conditions (temperature, solvent ratios) to isolate stable polymorphs .

- Data Collection : Use synchrotron radiation for high-resolution data if crystal size is suboptimal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.